molecular formula C7H9NO4S B13508774 2-Hydroxy-6-methoxybenzenesulfonamide

2-Hydroxy-6-methoxybenzenesulfonamide

Cat. No.: B13508774
M. Wt: 203.22 g/mol
InChI Key: DYTRDCRYFPAFJH-UHFFFAOYSA-N
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Description

2-Hydroxy-6-methoxybenzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-6-methoxybenzenesulfonamide typically involves the sulfonation of 2-Hydroxy-6-methoxybenzene. The process can be carried out using chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent like dichloromethane. The reaction is usually conducted at low temperatures to prevent decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-6-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of 2-Hydroxy-6-methoxybenzaldehyde.

    Reduction: Formation of 2-Hydroxy-6-methoxybenzenamine.

    Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

2-Hydroxy-6-methoxybenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-6-methoxybenzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the zinc ion in the enzyme’s active site, forming a coordination bond with the negatively charged nitrogen of the sulfonamide group . This binding inhibits the enzyme’s activity, which can be useful in treating conditions like glaucoma and epilepsy.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-4-methoxybenzenesulfonamide
  • 2-Hydroxy-5-methoxybenzenesulfonamide
  • 2-Hydroxy-3-methoxybenzenesulfonamide

Uniqueness

2-Hydroxy-6-methoxybenzenesulfonamide is unique due to its specific substitution pattern on the benzene ring, which influences its chemical reactivity and biological activity. The position of the methoxy group relative to the hydroxy and sulfonamide groups can affect the compound’s ability to interact with biological targets and undergo specific chemical reactions.

Properties

Molecular Formula

C7H9NO4S

Molecular Weight

203.22 g/mol

IUPAC Name

2-hydroxy-6-methoxybenzenesulfonamide

InChI

InChI=1S/C7H9NO4S/c1-12-6-4-2-3-5(9)7(6)13(8,10)11/h2-4,9H,1H3,(H2,8,10,11)

InChI Key

DYTRDCRYFPAFJH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1S(=O)(=O)N)O

Origin of Product

United States

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